3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea
Description
Properties
IUPAC Name |
1-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-19-12-11-18(26-23(28)25-17-5-3-2-4-6-17)13-20(19)29-22(14)21(27)15-7-9-16(24)10-8-15/h2-13H,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVUQPHYLCEXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran-6-amine to form an intermediate product. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions are typically conducted under specific conditions to ensure the desired products are obtained
Scientific Research Applications
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Polarity Trends: The urea group in the target compound likely increases polarity compared to ester or ketone-containing analogs (e.g., fenofibric acid, Relative Retention Time = 0.36%), as urea can form stronger hydrogen bonds.
- Bioactivity Implications : Substitution of urea with amide (as in the 4-methylbenzamide analog) may reduce metabolic stability but enhance solubility, a critical factor in oral bioavailability.
- Regulatory Relevance: Impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone are tightly controlled (<0.1% per pharmacopeial guidelines), reflecting stricter thresholds for byproducts lacking the benzofuran scaffold.
Functional Analog: Fenofibrate Derivatives
Fenofibric acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid), a peroxisome proliferator-activated receptor (PPAR-α) agonist, shares the 4-chlorobenzoyl motif but lacks the benzofuran core. Comparative analysis reveals:
- Pharmacokinetics: Fenofibric acid’s carboxylic acid group enhances ionization at physiological pH, improving renal excretion, whereas the urea group in the target compound may favor tissue penetration.
- Synthetic Complexity: The benzofuran core introduces synthetic challenges (e.g., regioselective functionalization) compared to fenofibrate’s simpler phenoxypropanoic acid structure.
Physicochemical Properties
A theoretical comparison using computational models (e.g., LogP, topological polar surface area) suggests:
- LogP: The target compound’s LogP is estimated to be ~4.2 (higher than fenofibric acid’s ~3.8 due to the lipophilic benzofuran and methyl groups).
Biological Activity
The compound 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its interactions with various biological targets, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C24H18ClN O3
- Molecular Weight: 407.85 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its inhibitory effects on specific enzymes and its cytotoxic properties.
Enzyme Inhibition
One significant area of research involves the compound's inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation. Studies have shown that similar benzofuran derivatives exhibit moderate cholinesterase inhibitory activity, suggesting that this compound may have comparable effects. For example:
- Acetylcholinesterase (AChE) Inhibition: Compounds structurally similar to this compound have demonstrated AChE inhibition with IC50 values around 60 µM .
- Butyrylcholinesterase (BChE) Inhibition: Selective inhibition against BChE has been reported for related compounds, highlighting the potential specificity of this class of compounds .
Cytotoxicity and Antitumor Activity
Research into the cytotoxic effects of this compound has indicated potential antitumor properties. The following findings summarize relevant studies:
- Cell Line Studies: In vitro studies have shown that derivatives like this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-phenylurea, and what typical yields are observed?
Methodological Answer: A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for synthesizing benzofuran derivatives. For example, benzofuran precursors can be functionalized via Suzuki-Miyaura coupling to introduce the 4-chlorobenzoyl group, followed by urea formation using phenyl isocyanate. Yields for analogous benzofuran-urea hybrids range from 45–65%, depending on purification efficiency .
Key Steps:
Benzofuran Core Synthesis: Use NaH/THF-mediated cyclization of substituted phenols.
Coupling Reactions: Introduce 4-chlorobenzoyl via palladium-catalyzed cross-coupling.
Urea Formation: React with phenyl isocyanate under anhydrous conditions.
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement using SHELXL (from the SHELX suite) resolves bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry. For example, similar chlorobenzoyl-containing structures show C=O bond lengths of ~1.21 Å and Cl-C distances of ~1.74 Å .
Protocol:
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Collect data at 100 K using a diffractometer (Mo-Kα radiation).
- Refine with SHELXL (R-factor < 0.05 for high accuracy).
Q. What safety protocols should be followed when handling this compound in the lab?
Methodological Answer: Refer to safety data sheets (SDS) for structurally similar ureas (e.g., 3-[3-(dimethylamino)propyl]-1-phenylurea). Key precautions:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods during synthesis.
- Waste Disposal: Neutralize with dilute acetic acid before aqueous disposal .
Advanced Research Questions
Q. How can HPLC-MS resolve discrepancies in impurity profiling during synthesis?
Methodological Answer: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid. Compare retention times (RT) to known impurities (e.g., chlorobenzoyl derivatives). For example:
| Impurity | Relative RT (%) |
|---|---|
| 4-Chlorobenzoyl byproduct | 0.34–0.85 |
| Unreacted benzofuran precursor | 1.35 |
Validate with high-resolution MS (HRMS) to confirm molecular ions (e.g., m/z 453.12 for the parent ion) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases or GPCRs. Parameters: grid size 25 Å, exhaustiveness = 20.
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability (RMSD < 2.0 Å indicates robust binding).
- QM/MM: Calculate charge distribution for the chlorobenzoyl group to predict electron-deficient binding pockets .
Q. How can polymorphism impact bioactivity, and what techniques characterize polymorphic forms?
Methodological Answer: Polymorphs may alter solubility and bioavailability. Characterization methods:
- PXRD: Compare diffraction patterns (e.g., sharp peaks at 2θ = 15.3°, 17.8° for Form I vs. 14.9°, 18.2° for Form II).
- DSC: Identify melting endotherms (ΔH fusion ~120 J/g for metastable forms).
- Dissolution Testing: Use USP Apparatus II (50 rpm, pH 6.8 buffer) to correlate form-specific solubility .
Q. What strategies resolve contradictions between experimental and theoretical NMR data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
